



Delavinone source and natural origin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Delavinone	
Cat. No.:	B12416197	Get Quote

An In-depth Technical Guide to the Source and Origin of Delavirdine

Introduction

Delavirdine is a synthetic, non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It belongs to the bisheteroarylpiperazine (BHAP) class of compounds. This document provides a comprehensive overview of the synthetic origin of Delavirdine, its mechanism of action, and relevant quantitative data for researchers, scientists, and drug development professionals. It is important to note that while Delavirdine was approved by the U.S. Food and Drug Administration in 1997, its use has become infrequent due to the availability of more effective NNRTIs with more convenient dosing schedules.[1] The manufacturing and distribution of Delavirdine have been discontinued in the United States and Canada.[1]

Source and Natural Origin

Delavirdine is a product of chemical synthesis and does not have a known natural origin. Its development was part of a rational drug design effort to identify potent and specific inhibitors of HIV-1 reverse transcriptase.[2][3][4] The synthesis of Delavirdine involves the use of heterocyclic rings, specifically substituted pyridine and indole moieties.[2][5]

Chemical Synthesis

The synthesis of Delavirdine is a multi-step process that involves the preparation of two key intermediates, which are then condensed to form the final product. The general synthetic strategy involves the following key transformations:



- Synthesis of Key Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine. This
 intermediate is synthesized starting from 2-chloro-3-aminopyridine.[6]
- Synthesis of Key Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This intermediate is prepared from ethyl 5-nitroindole-2-carboxylate.[6]
- Final Condensation: The acyl chloride of intermediate II is formed using thionyl chloride and then condensed with intermediate I to yield Delavirdine.[6]

Experimental Protocols

A representative synthetic protocol for Delavirdine is outlined below, based on published synthesis methods.[3][6]

Step 1: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I)

- 2-chloro-3-aminopyridine is reacted with acetone via reductive amination to introduce the isopropylamino group.
- The resulting 2-chloro-3-[(1-methylethyl)amino]pyridine is then reacted with an excess of piperazine in a nucleophilic aromatic substitution reaction to yield the desired intermediate.

Step 2: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II)

- Ethyl 5-nitroindole-2-carboxylate is hydrolyzed to 5-nitroindole-2-carboxylic acid under basic conditions.
- The nitro group is then reduced to an amino group via catalytic hydrogenation using a catalyst such as Raney Nickel.
- The resulting 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in the presence of a base to yield the sulfonamide intermediate.

Step 3: Synthesis of Delavirdine

 Intermediate II is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.



- The acyl chloride is then reacted with Intermediate I in a condensation reaction to form Delavirdine.
- The final product can be purified by recrystallization.

Data Presentation

Pharmacokinetic Properties of Delavirdine

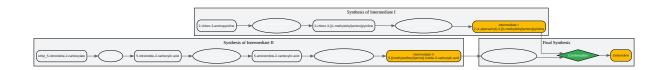
Parameter	Value	Reference
Bioavailability	85%	[1]
Protein Binding	98%	[1]
Metabolism	Hepatic (CYP3A4 and CYP2D6-mediated)	[1]
Elimination Half-life	5.8 hours	[1]
Excretion	Kidney (51%) and feces (44%)	[1]
Peak Plasma Concentration (Cmax)	35 ± 20 μM	[7][8]
Systemic Exposure (AUC)	180 ± 100 μM·h	[7][8]
Trough Concentration (Cmin)	15 ± 10 μM	[7][8]

In Vitro Antiviral Activity of Delavirdine

Isolate Type	IC50 Range (μM)	Mean IC50 (μM)	Reference
Laboratory Isolates (N=5)	0.005 - 0.030	-	[9][10]
Clinical Isolates (N=74)	0.001 - 0.69	0.038	[9][10]

Mandatory Visualization Diagrams

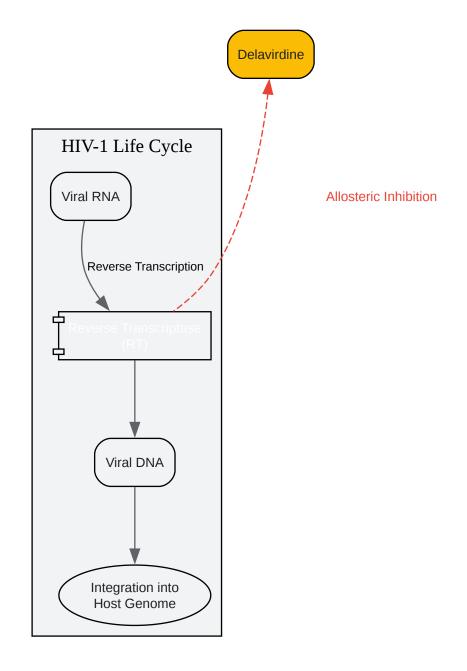




Click to download full resolution via product page

Caption: A simplified workflow for the chemical synthesis of Delavirdine.





Click to download full resolution via product page

Caption: Mechanism of action of Delavirdine as an NNRTI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Delavirdine Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Delavirdine mesilate, U-90152S, Rescriptor-药物合成数据库 [drugfuture.com]
- 4. Delavirdine | C22H28N6O3S | CID 5625 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102675284A Synthesis method of delavirdine Google Patents [patents.google.com]
- 7. Rescriptor: Package Insert / Prescribing Information [drugs.com]
- 8. gskpro.com [gskpro.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Delavinone source and natural origin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416197#delavinone-source-and-natural-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com